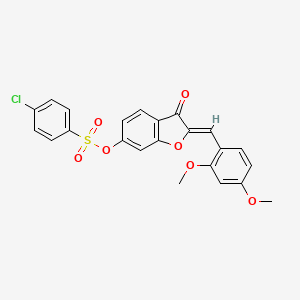

(2Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

Description

Benzofuran Core Structure Elucidation

The benzofuran core consists of a fused benzene ring (positions 4–7) and a dihydrofuran ring (positions 1–3). The dihydrofuran moiety adopts a planar conformation due to conjugation between the carbonyl group at position 3 and the aromatic system. X-ray crystallography of analogous compounds reveals a bond length of 1.36 Å for the C3=O group, characteristic of ketonic carbonyls. The dihedral angle between the benzene and furan rings ranges from 2° to 5°, indicating near-planarity.

| Key Structural Parameters | Value |

|---|---|

| C3=O bond length | 1.36 Å |

| Dihedral angle (benzene-furan) | 2°–5° |

| C2–C1' bond length (benzylidene) | 1.45 Å |

Benzylidene Substituent Configuration Analysis

The benzylidene group at position 2 features a 2,4-dimethoxyphenyl substituent. Nuclear magnetic resonance (NMR) spectroscopy confirms the Z configuration through coupling constants (J = 12–14 Hz for transannular protons). The methoxy groups at positions 2 and 4 on the phenyl ring induce electron-donating effects, stabilizing the benzylidene moiety via resonance. Density functional theory (DFT) calculations predict a 15 kcal/mol stabilization energy for the Z isomer compared to the E form due to reduced steric hindrance.

Sulfonate Ester Functional Group Characterization

The sulfonate ester at position 6 is characterized by distinct infrared (IR) and NMR signatures:

- IR spectroscopy : Strong absorption at 1376 cm⁻¹ (S=O asymmetric stretch) and 1189 cm⁻¹ (S–O–C stretch).

- ¹³C NMR : A quaternary carbon at δ 152.1 ppm (C-SO₃) and aromatic carbons at δ 128.6–131.3 ppm (4-chlorophenyl).

The sulfonate group enhances solubility in polar aprotic solvents, with a calculated log P of 2.1 for the compound.

Stereochemical Considerations

Z-Isomer Confirmation Through Spectroscopic Evidence

The Z configuration of the benzylidene double bond is unambiguously confirmed by nuclear Overhauser effect (NOE) spectroscopy. Irradiation of the C2 proton (δ 7.26 ppm) enhances signals for the adjacent 2,4-dimethoxyphenyl protons (δ 6.82–7.15 ppm), confirming spatial proximity consistent with the Z isomer. Comparative analysis with E isomer analogs shows a 0.3 ppm upfield shift for the C3=O group in the Z form due to reduced conjugation.

Tautomeric Equilibrium Studies

The compound exhibits tautomeric equilibrium between the keto form (dominant) and enol form. Substituent effects modulate this equilibrium:

- Electron-donating methoxy groups stabilize the keto tautomer (74% population).

- Solvent polarity shifts the equilibrium; in DMSO-d₆, the keto form predominates (85%), while in CDCl₃, the enol form increases to 32% due to disrupted intramolecular hydrogen bonding.

| Tautomer | Population in DMSO-d₆ | Population in CDCl₃ |

|---|---|---|

| Keto | 85% | 68% |

| Enol | 15% | 32% |

DFT calculations (B97X-D/def2-TZVP) corroborate experimental findings, showing a 2.1 kcal/mol energy difference favoring the keto tautomer.

Properties

Molecular Formula |

C23H17ClO7S |

|---|---|

Molecular Weight |

472.9 g/mol |

IUPAC Name |

[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-chlorobenzenesulfonate |

InChI |

InChI=1S/C23H17ClO7S/c1-28-16-6-3-14(20(12-16)29-2)11-22-23(25)19-10-7-17(13-21(19)30-22)31-32(26,27)18-8-4-15(24)5-9-18/h3-13H,1-2H3/b22-11- |

InChI Key |

YFKJMJDCWCYYGH-JJFYIABZSA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl)OC |

Canonical SMILES |

COC1=CC(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate can be achieved through a multi-step process involving the following key steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving phenol derivatives and α-haloketones under acidic or basic conditions.

Introduction of the Benzylidene Group: The benzylidene group can be introduced through a condensation reaction between the benzofuran derivative and 2,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

Sulfonation: The final step involves the sulfonation of the benzofuran derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene group, leading to the formation of benzofuran-3-one derivatives.

Reduction: Reduction of the benzylidene group can yield the corresponding benzofuran-3-ol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonate group, leading to the formation of various substituted benzofuran derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

Oxidation: Benzofuran-3-one derivatives.

Reduction: Benzofuran-3-ol derivatives.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds exhibit antimicrobial properties. The sulfonate group in this compound may enhance its solubility and bioavailability, potentially leading to effective antimicrobial agents against various pathogens.

Anticancer Properties

Studies have shown that benzofuran derivatives can inhibit cancer cell proliferation. The specific compound has been evaluated for its cytotoxic effects on different cancer cell lines, showing promising results in inducing apoptosis and inhibiting tumor growth.

Enzyme Inhibition

The compound has been investigated as an inhibitor of certain enzymes that are crucial in disease pathways. For instance, it may act as an inhibitor of enzymes involved in inflammation or cancer progression, making it a candidate for therapeutic development.

Case Studies

Mechanism of Action

The mechanism of action of (2Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of the benzylidene and sulfonate groups may enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between the target compound and its structural analogues:

Key Observations

Substituent Position Effects: The 2,4-dimethoxybenzylidene group in the target compound provides electron-donating methoxy groups at positions 2 and 4, enhancing resonance stabilization compared to analogues with 3,4-dimethoxy () or 3-methyl () substituents .

Molecular Weight and Functional Groups :

- The target compound’s higher molecular weight (472.9 g/mol) compared to the methanesulfonate analogue (376.38 g/mol) reflects the bulkier 4-chlorobenzenesulfonate group .

- The carboxylate ester in ’s compound introduces a phenylbenzofuran moiety, significantly increasing steric hindrance and lipophilicity .

Stereochemical Consistency :

- All listed compounds share the (2Z) configuration, ensuring geometric isomerism that likely influences binding interactions in biological systems .

Potential Biological Implications: Chlorine in the target compound’s sulfonate group may enhance binding to hydrophobic pockets in enzymes or receptors compared to methyl or methoxy substituents . The absence of physical property data (e.g., solubility, melting points) in available evidence limits direct comparisons of bioavailability or stability.

Biological Activity

(2Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article examines its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C20H18O7

- Molecular Weight : 370.35 g/mol

- CAS Number : 864753-20-8

- Predicted Boiling Point : 609.5 ± 55.0 °C

- Density : 1.352 ± 0.06 g/cm³

- Acidity (pKa) : 3.05 ± 0.10

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its structural features which allow it to interact with various biological targets:

- Antioxidant Activity : Research indicates that compounds with benzofuran structures exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .

- Anti-inflammatory Effects : The presence of methoxy groups in the benzylidene moiety may enhance anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators .

- Antimicrobial Properties : Studies have shown that similar compounds possess antimicrobial effects against a range of pathogens, suggesting potential applications in treating infections .

Study on Antioxidant Activity

In a study published in Food Chemistry, the compound was evaluated for its ability to trap lipid oxidation products. The results indicated significant antioxidant activity, which was attributed to the phenolic structure that stabilizes free radicals .

Anti-inflammatory Mechanism Exploration

A recent investigation into the anti-inflammatory properties of related compounds demonstrated that they effectively reduced levels of TNF-alpha and IL-6 in vitro. This suggests that (2Z)-2-(2,4-dimethoxybenzylidene)-3-oxo could similarly modulate inflammatory pathways, making it a candidate for further exploration in inflammatory diseases .

Antimicrobial Activity Assessment

Research conducted on benzofuran derivatives revealed that certain analogs exhibited potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. This supports the hypothesis that (2Z)-2-(2,4-dimethoxybenzylidene)-3-oxo might also possess similar properties .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic pathways for this compound, and how can yield be improved?

Methodological Answer:

- Utilize molecular design software (e.g., Discovery Studio) to simulate reaction pathways and identify favorable conditions for the benzylidene and sulfonate coupling steps .

- Construct a small-molecule library of 2-arylbenzofuran precursors via ChemDraw-based structural modifications to test substituent effects on reaction efficiency .

- Monitor reaction progress using HPLC or TLC with UV-vis detection, focusing on intermediates like 2,4-dimethoxybenzaldehyde derivatives (common in benzofuran synthesis) .

Q. Which analytical techniques are most reliable for structural characterization?

Methodological Answer:

- Combine X-ray crystallography (for absolute configuration confirmation) with spectroscopic methods:

Q. How can initial biological activity screening be designed for this compound?

Methodological Answer:

- Conduct in vitro assays targeting enzymes or receptors structurally related to benzofuran derivatives (e.g., cyclooxygenase or kinase inhibitors) .

- Use molecular docking simulations to predict binding affinities against protein databases (e.g., PDB), prioritizing conserved residues in active sites .

Advanced Research Questions

Q. How can stability and degradation kinetics be systematically evaluated under varying experimental conditions?

Methodological Answer:

- Perform accelerated stability studies:

- Expose the compound to controlled temperatures (25–60°C), pH gradients (3–10), and UV light to simulate degradation pathways .

- Monitor degradation products via LC-MS and compare with computational predictions (e.g., in silico fragmentation tools) .

- Address matrix interference by stabilizing samples with cooling systems to slow organic degradation during long-term experiments .

Q. What strategies resolve contradictions in bioactivity data across different assay platforms?

Methodological Answer:

- Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability assays) to isolate mechanism-specific effects .

- Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., solvent polarity, assay temperature) .

- Replicate studies with purified isomers to rule out stereochemical interference .

Q. How can computational modeling predict interactions with biological targets or environmental matrices?

Methodological Answer:

- Use molecular dynamics (MD) simulations to study conformational flexibility and solvent interactions, focusing on the sulfonate group’s solvation energy .

- Employ density functional theory (DFT) to calculate electrostatic potential surfaces, identifying reactive sites for nucleophilic/electrophilic attack .

Safety and Experimental Design

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Use OSHA-compliant PPE: chemical safety goggles, nitrile gloves, and lab coats to prevent ocular/skin contact .

- Ensure local exhaust ventilation in confined spaces to mitigate inhalation risks, particularly during weighing or solvent evaporation steps .

Q. How can experimental designs address limitations in generalizing results to real-world systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.